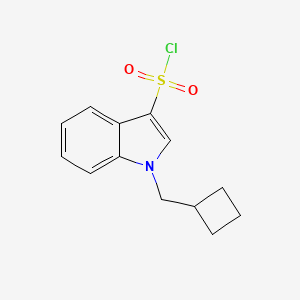
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is an organic compound that features a cyclobutylmethyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutylmethyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the indole derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to a sulfonamide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the indole ring is functionalized with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Functionalized Indoles: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-3-sulfonyl chloride is largely dependent on its interactions with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclopentylmethyl)-1H-indole-3-sulfonyl chloride
- 1-(Cyclohexylmethyl)-1H-indole-3-sulfonyl chloride
Comparison:
- Structural Differences: The primary difference lies in the size and strain of the cycloalkyl group. Cyclobutylmethyl provides a balance between ring strain and steric hindrance, which can influence the reactivity and biological activity of the compound.
- Reactivity: The reactivity of the sulfonyl chloride group is similar across these compounds, but the steric effects of the cycloalkyl group can influence the overall reactivity and selectivity in chemical reactions.
- Biological Activity: The biological activity can vary significantly based on the cycloalkyl group, as it can affect the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C13H14ClNO2S |
|---|---|
Peso molecular |
283.77 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO2S/c14-18(16,17)13-9-15(8-10-4-3-5-10)12-7-2-1-6-11(12)13/h1-2,6-7,9-10H,3-5,8H2 |
Clave InChI |
GMLGEAQCVOPWKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


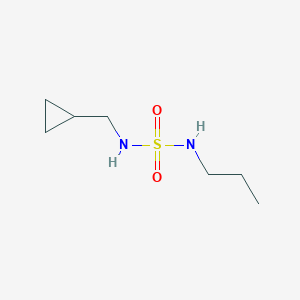
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)

![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)
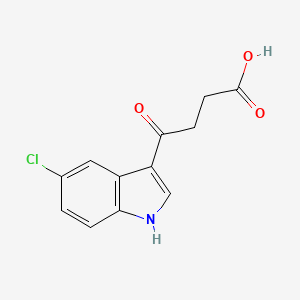
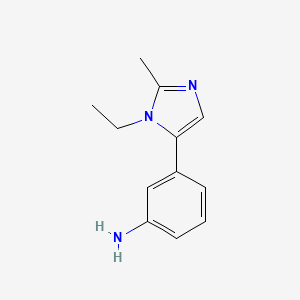
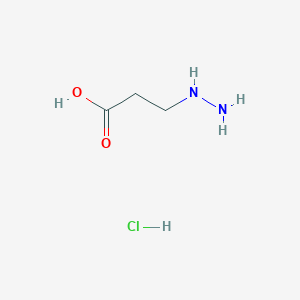

![(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride](/img/structure/B12822018.png)
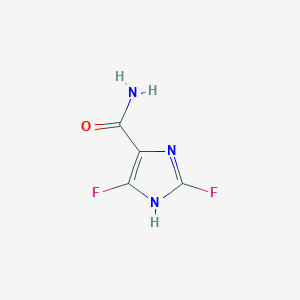
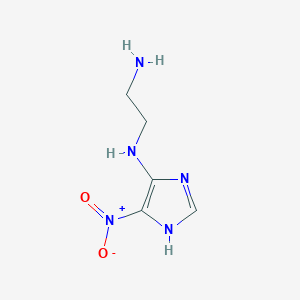
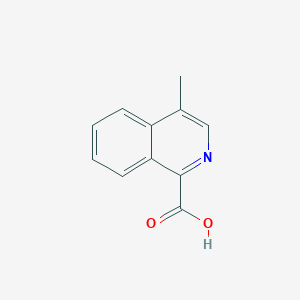
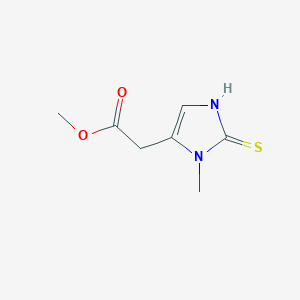
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
